

# Comparative analysis of TS-IN-5 and methotrexate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TS-IN-5

Cat. No.: B15610512

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## Comparative Analysis: Methotrexate vs. TS-IN-5

A comparative analysis between Methotrexate and the compound designated as "TS-IN-5" is not currently feasible due to the lack of publicly available scientific literature and experimental data for "TS-IN-5". Extensive searches have not identified a specific chemical entity consistently referred to by this name in pharmacology, oncology, or immunology research. It is possible that "TS-IN-5" is an internal development code, a very recent discovery not yet published, or a misnomer.

To facilitate a future comparison, this guide provides a comprehensive overview of Methotrexate, a widely studied and clinically significant drug. The information is structured to serve as a template for a comparative analysis once verifiable data for "TS-IN-5" becomes available.

## Methotrexate: A Profile

Methotrexate is a cornerstone medication in the treatment of various cancers and autoimmune diseases.<sup>[1][2]</sup> It functions as an antimetabolite, interfering with the metabolism of folic acid, a crucial component for DNA synthesis and cellular replication.<sup>[1][3][4]</sup>

## Chemical Properties and Structure

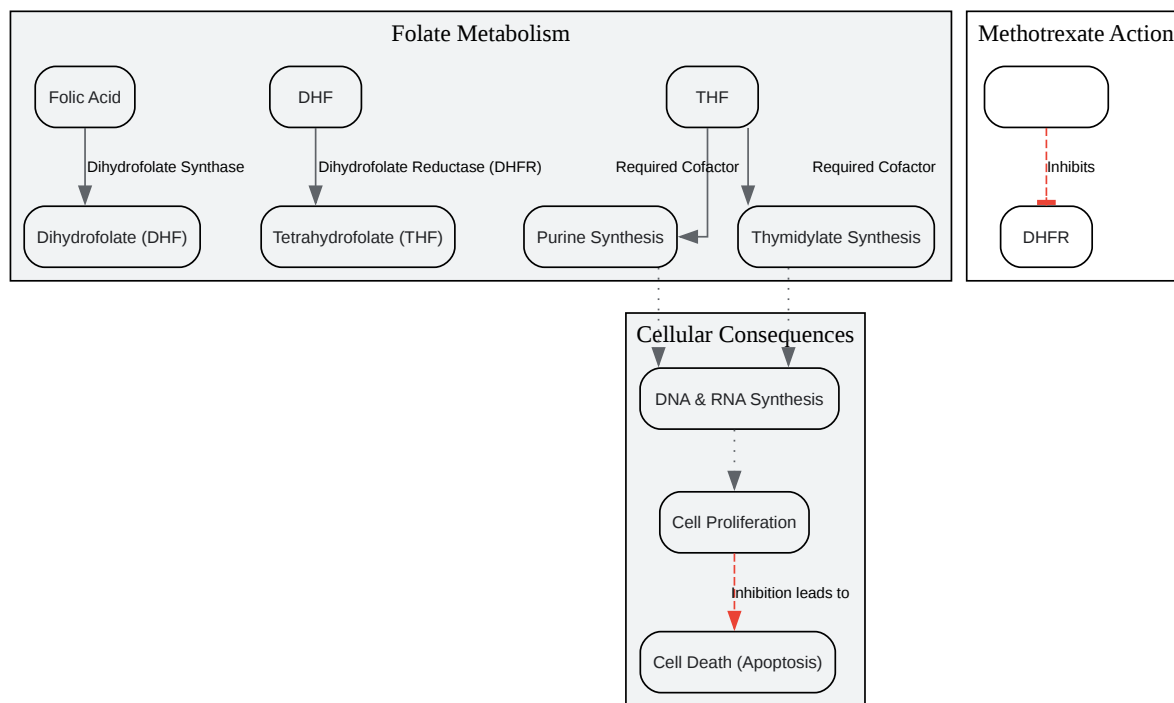
| Property           | Methotrexate  |
|--------------------|---|
| Chemical Formula   | C <sub>20</sub> H <sub>22</sub> N <sub>8</sub> O <sub>5</sub>   |
| Molecular Weight   | 454.4 g/mol   |
| Synonyms           | Amethopterin, MTX   |
| Chemical Structure | A derivative of folic acid, characterized by a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid residue. <a href="#">[5]</a> |

## Mechanism of Action

Methotrexate's therapeutic effects are context-dependent, with distinct primary mechanisms in oncology and autoimmune disorders.

In Cancer Therapy:

The primary anticancer mechanism of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[\[1\]](#)[\[3\]](#) DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking DHFR, methotrexate depletes the cellular pool of THF, leading to the inhibition of cell division and ultimately, cell death, particularly in rapidly proliferating cancer cells.[\[1\]](#)[\[3\]](#)[\[4\]](#)



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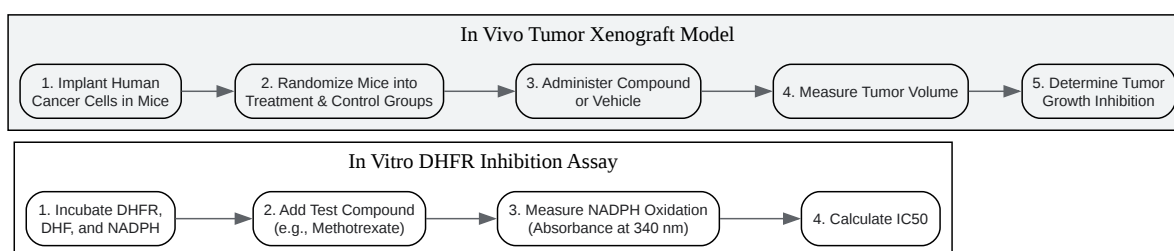
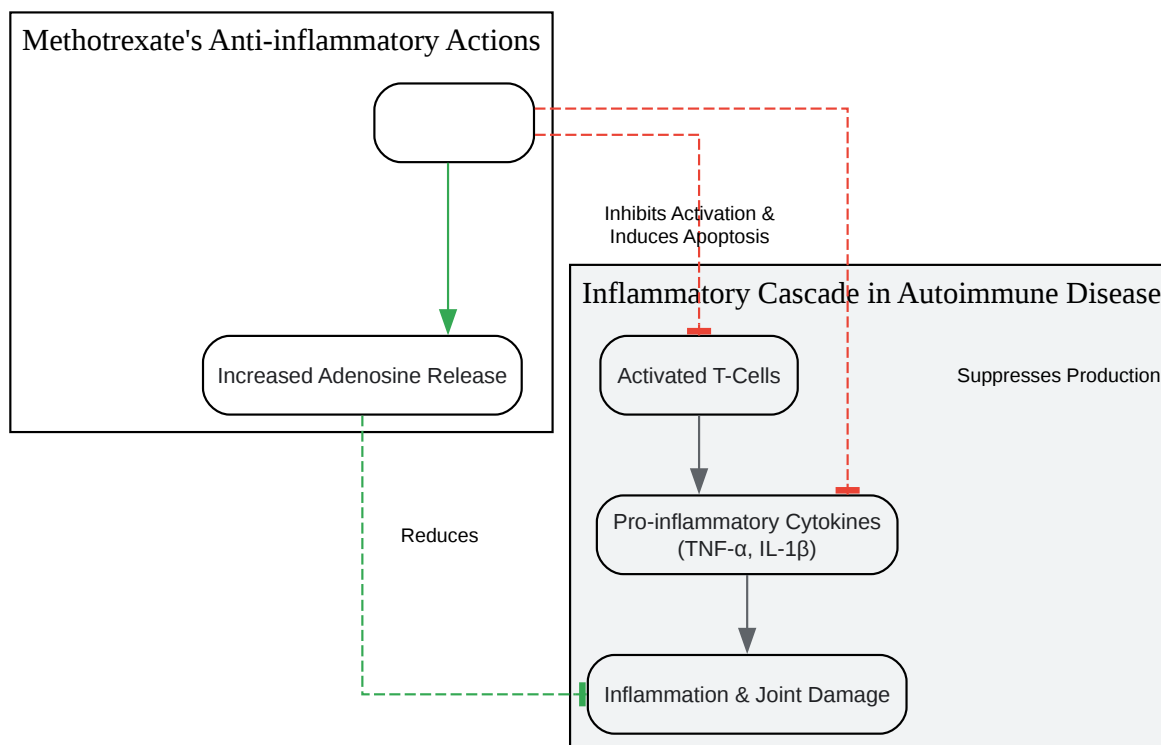
Caption: Methotrexate's primary anticancer mechanism of action.

In Autoimmune Diseases (e.g., Rheumatoid Arthritis):

The anti-inflammatory effects of methotrexate in diseases like rheumatoid arthritis are more complex and not solely reliant on DHFR inhibition.[1] Several mechanisms are thought to contribute, including:

- Adenosine Release: Methotrexate promotes the release of adenosine, a potent anti-inflammatory molecule.[6]

- T-Cell Modulation: It can inhibit T-cell activation and induce apoptosis in activated T-cells.
- Cytokine Suppression: Methotrexate can reduce the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .<sup>[7]</sup>



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- To cite this document: BenchChem. [Comparative analysis of TS-IN-5 and methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610512#comparative-analysis-of-ts-in-5-and-methotrexate]

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